molecular formula C14H12ClN3O2S2 B4690591 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B4690591
M. Wt: 353.8 g/mol
InChI Key: FQWCOXIZCXBVCU-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure. This compound integrates elements from both heterocyclic and benzothiophene chemistry, leading to diverse and versatile applications. It is commonly utilized in scientific research due to its specific chemical properties and interactions.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    The synthesis of 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves multiple stages, beginning with the formation of 1-benzothiophene-2-carboxylic acid. This is achieved through catalytic cyclization of the corresponding substituted aniline. The carboxylic acid undergoes chlorination using thionyl chloride to yield 3-chloro-1-benzothiophene-2-carboxylic acid chloride. Concurrently, the 5-(ethoxymethyl)-1,3,4-thiadiazole is prepared through a multi-step reaction involving thiourea, leading to cyclization and alkylation. The final step involves nucleophilic substitution, where the carboxylic acid chloride reacts with the thiadiazole intermediate to form the target compound under basic conditions.

  • Industrial Production Methods

    Industrial preparation of this compound employs similar synthetic pathways but often incorporates optimizations for scalability. These may include the use of continuous flow reactors for precise control of reaction conditions, improved catalysts for higher yields, and crystallization techniques for product purification.

Chemical Reactions Analysis

  • Types of Reactions

    3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide primarily undergoes substitution reactions due to the electron-withdrawing properties of the chloro and carboxamide groups.

  • Common Reagents and Conditions

    The compound reacts with nucleophiles in solvents such as dimethylformamide or dichloromethane under mild conditions. Additionally, it undergoes oxidative cyclization in the presence of reagents like potassium permanganate or chromic acid.

  • Major Products

    Substitution reactions typically yield new thiadiazole derivatives, and oxidative conditions can produce benzothiophene-oxidized products with modified functional groups.

Scientific Research Applications

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has widespread applications in scientific research:

  • In chemistry , it is studied for its unique electronic properties and potential use in organic electronics.

  • In biology , it serves as a probe in studies of enzyme interactions due to its ability to bind selectively.

  • In medicine , preliminary studies suggest potential use as a lead compound in drug development, particularly in targeting specific proteins implicated in diseases.

  • In the industry , it finds applications in the development of new materials with desirable chemical resistance and thermal stability.

Mechanism of Action

  • The mechanism by which 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide exerts its effects is primarily through interaction with biological macromolecules.

  • It targets enzymes and receptors by forming stable complexes with active site residues, disrupting normal biological pathways.

  • The molecular pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to altered cellular responses.

Comparison with Similar Compounds

  • Similar Compounds

    Similar compounds include derivatives of 1-benzothiophene with various substituents and thiadiazole compounds modified at different positions.

  • Comparison

    Compared to these similar compounds, 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide displays unique properties in terms of reactivity and biological activity. Its combination of chloro and ethoxymethyl groups significantly enhances its interaction with specific targets, making it a compound of interest in various research fields.

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Properties

IUPAC Name

3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S2/c1-2-20-7-10-17-18-14(22-10)16-13(19)12-11(15)8-5-3-4-6-9(8)21-12/h3-6H,2,7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWCOXIZCXBVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

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